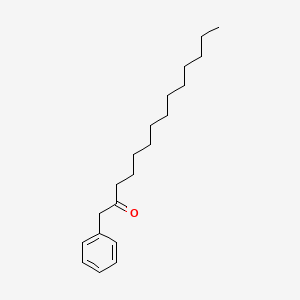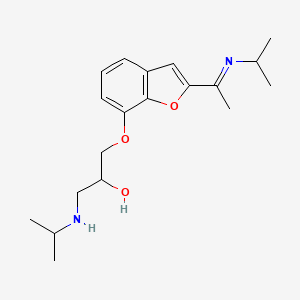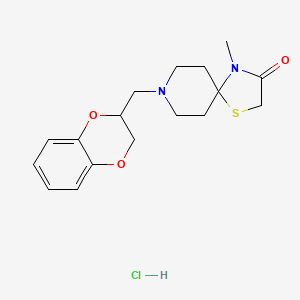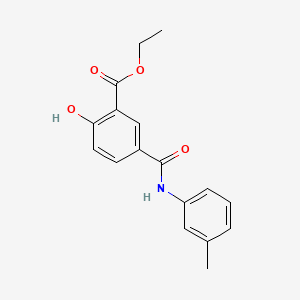
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of benzoic acid, featuring a hydroxy group, a methylphenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The industrial process would also focus on purification techniques to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The aromatic ring can also engage in π-π interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a methylphenyl group.
Salicylic acid derivatives: Compounds with similar hydroxybenzoic acid structures but different substituents.
Uniqueness
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
38507-89-0 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-[(3-methylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(21)14-10-12(7-8-15(14)19)16(20)18-13-6-4-5-11(2)9-13/h4-10,19H,3H2,1-2H3,(H,18,20) |
InChI Key |
NGBIRGZZZIBUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


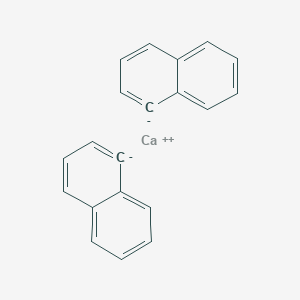
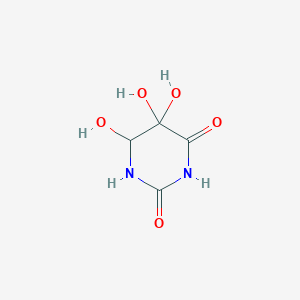

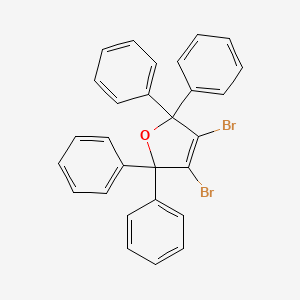
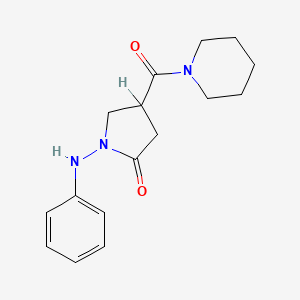
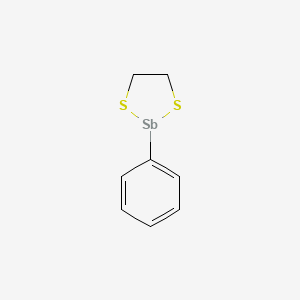
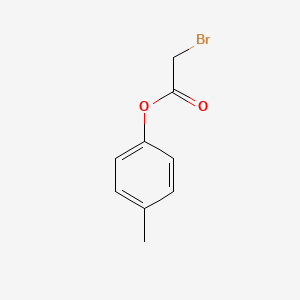
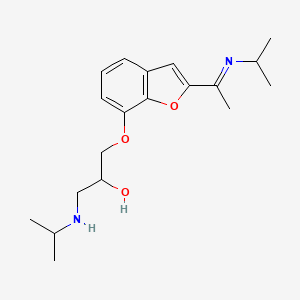

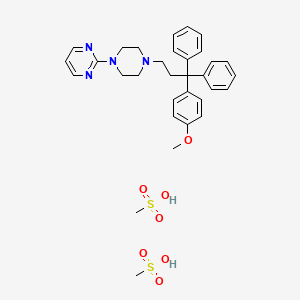
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
